3,4-Dibromo-1-nitrosopyrrolidine
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Overview
Description
3,4-Dibromo-1-nitrosopyrrolidine: is an organic compound with the molecular formula C4H6Br2N2O . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The presence of bromine and nitroso groups in its structure makes it a compound of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-1-nitrosopyrrolidine typically involves the bromination of 1-nitrosopyrrolidine. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions of the pyrrolidine ring . The reaction conditions often include the use of bromine or bromine-containing reagents in an organic solvent.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromo-1-nitrosopyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitroso group can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of nitrogen.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed:
Substitution Reactions: Products include derivatives where bromine atoms are replaced by other functional groups.
Reduction Reactions: Products include 3,4-dibromo-1-aminopyrrolidine.
Oxidation Reactions: Products include various oxidized forms of the nitroso group.
Scientific Research Applications
Chemistry: 3,4-Dibromo-1-nitrosopyrrolidine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis .
Biology and Medicine: The compound’s biological activity is of interest in medicinal chemistry. It can be used in the study of enzyme inhibition and as a potential lead compound for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique reactivity profile makes it suitable for various applications in chemical manufacturing .
Mechanism of Action
The mechanism of action of 3,4-Dibromo-1-nitrosopyrrolidine involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity . The bromine atoms can also participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets .
Comparison with Similar Compounds
3,4-Dibromo-1-nitrosopyrrolidine: is similar to other nitrosopyrrolidine derivatives such as 1-nitrosopyrrolidine and 3,4-dibromopyrrolidine .
N-Nitrosopyrrolidine: and N-Nitrosopiperidine are structurally related compounds with differing biological activities.
Uniqueness: The presence of both bromine and nitroso groups in this compound makes it unique compared to its analogs. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions .
Properties
CAS No. |
69112-97-6 |
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Molecular Formula |
C4H6Br2N2O |
Molecular Weight |
257.91 g/mol |
IUPAC Name |
3,4-dibromo-1-nitrosopyrrolidine |
InChI |
InChI=1S/C4H6Br2N2O/c5-3-1-8(7-9)2-4(3)6/h3-4H,1-2H2 |
InChI Key |
OIEBLSJDXKMKIC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1N=O)Br)Br |
Origin of Product |
United States |
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